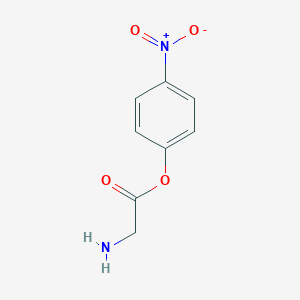

4-Nitrophenyl 2-aminoacetate

Description

Significance of Activated Esters in Organic Synthesis and Chemical Biology

Activated esters are a class of ester functional groups that are particularly susceptible to nucleophilic attack, making them highly effective acylating agents. wikipedia.org Their enhanced reactivity compared to unactivated esters, such as ethyl acetate (B1210297), is achieved by incorporating electron-withdrawing substituents in either the acyl or alkoxy portion of the molecule. wikipedia.org This activation facilitates reactions that would otherwise be sluggish or require harsh conditions.

In organic synthesis, activated esters are fundamental intermediates. They are instrumental in the formation of amide bonds, a cornerstone of peptide synthesis. rsc.org The use of activated esters allows these coupling reactions to proceed under mild conditions, which is crucial for preserving the integrity of sensitive functional groups and maintaining stereochemical purity. rsc.orgmdpi.com Beyond peptide synthesis, they are employed in the creation of a wide range of organic molecules and polymers. wikipedia.org

In chemical biology, activated esters are equally vital. They serve as key players in biosynthetic pathways, with thioesters like acetyl-CoA being a prominent example. wikipedia.org Researchers also utilize synthetic activated esters as probes to study enzyme mechanisms and kinetics. The reaction of an activated ester with an enzyme can be monitored to understand catalytic processes. cymitquimica.com Furthermore, they are used in bioconjugation techniques to attach labels or other molecules to proteins and biomolecules for diagnostic and therapeutic applications. researchgate.netrsc.org

Overview of the 4-Nitrophenyl Moiety in Activated Systems

The 4-nitrophenyl group is a classic and highly effective activating moiety for ester systems. wikipedia.org Its significance lies in the potent electron-withdrawing nature of the nitro group (-NO₂), which operates through both inductive and resonance effects. This electronic pull increases the electrophilicity of the ester's carbonyl carbon, making it significantly more susceptible to attack by nucleophiles, such as the amino group of an amino acid or a water molecule during hydrolysis. cymitquimica.com

A key advantage of using the 4-nitrophenyl group is that its corresponding phenoxide, 4-nitrophenoxide, is a weak base and therefore an excellent leaving group. The stability of the leaving group is a critical factor in determining the rate of the acylation reaction. Moreover, the release of 4-nitrophenol (B140041) (or the 4-nitrophenoxide anion under basic conditions) can be easily monitored in real-time using UV-Vis spectrophotometry. emerginginvestigators.org 4-Nitrophenol is a yellow-colored compound with a distinct absorbance maximum, allowing for convenient kinetic analysis of the reaction progress. emerginginvestigators.org This property has made 4-nitrophenyl esters, including 4-nitrophenyl acetate, standard substrates for enzyme assays and for studying reaction mechanisms. csic.esamericanchemicalsuppliers.comnih.gov

Recent research has also highlighted the superiority of 4-nitrophenyl (PNP) activated esters in specific applications like the indirect radiofluorination of biomolecules, where they can be used to prepare ¹⁸F-labelled synthons in a single, rapid step. researchgate.netrsc.orgrsc.org Studies comparing them to other activated esters, such as 2,3,5,6-tetrafluorophenyl (TFP) esters, have shown that PNP esters can offer more favorable acylation kinetics under certain conditions. researchgate.netrsc.org

Historical Context of Amino Acid Activated Esters in Research

The development of methods for peptide synthesis has been a central theme in organic chemistry for over a century, starting with the work of Fischer and Fourneau in 1901. nih.gov A major challenge in assembling peptides is the formation of the amide (peptide) bond between two amino acids efficiently and without side reactions, most notably racemization. rsc.orgmdpi.com A simple condensation reaction between a carboxylic acid and an amine is generally not feasible without activating the carboxyl group. mdpi.com

The concept of using activated esters of amino acids emerged as a pivotal strategy to address this challenge. In the mid-20th century, researchers began exploring various activating groups to enhance the reactivity of the C-terminus of an N-protected amino acid. The goal was to create an ester that was reactive enough to couple with the N-terminus of another amino acid but not so "overactivated" as to cause epimerization at the chiral α-carbon, a notorious problem that complicates purification and can alter the biological activity of the final peptide. rsc.orgmdpi.com

Early methods in solution-phase peptide synthesis laid the groundwork for these developments. nih.gov The introduction of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield revolutionized the field, but the need for reliable and racemization-suppressing coupling methods remained paramount. wikipedia.org Amino acid activated esters, which can be pre-prepared and purified, offered a structured and moderately reactive alternative to in-situ activation methods using reagents like carbodiimides, which can lead to higher rates of racemization if not used with additives like HOBt or HOAt. rsc.orgwikipedia.org Over the years, a variety of activated esters have been developed, with 4-nitrophenyl esters being among the classical examples that played a crucial role in the evolution of peptide synthesis strategies. rsc.org

Scope and Objectives of Academic Research on 4-Nitrophenyl 2-Aminoacetate

Academic research on this compound focuses on several key areas, leveraging its properties as a simple, activated amino acid ester.

One primary objective is its use as a model substrate in mechanistic and kinetic studies . Due to its relative simplicity and the chromophoric leaving group, it is an ideal compound for investigating the fundamental principles of ester hydrolysis and aminolysis. cymitquimica.comjcsp.org.pk Researchers can study how factors like pH, solvent composition, and catalyst structure influence reaction rates and pathways. jcsp.org.pkscholaris.ca For instance, kinetic studies on the hydrolysis of related 4-nitrophenyl esters have been used to elucidate reaction mechanisms, such as determining whether a reaction proceeds through a concerted or stepwise pathway. psu.edu

Another significant area of research is its application in biochemical and enzyme assays . This compound can serve as a substrate to detect and characterize the activity of various esterases and proteases. cymitquimica.com The rate of 4-nitrophenol release provides a direct measure of enzyme activity, allowing for the determination of key kinetic parameters like Kₘ and Vₘₐₓ. nih.gov This is exemplified by studies on enzymes like penicillin G acylase, where 4-nitrophenyl acetate (a closely related compound) was used to study pre-steady-state kinetics and the formation of acyl-enzyme intermediates. csic.es

Finally, this compound serves as a building block in organic synthesis . It can be used as an activated glycine (B1666218) synthon for the preparation of dipeptides or more complex molecules containing a glycine residue. Its reactivity allows for the formation of an amide bond under relatively mild conditions. Research in this area may focus on developing new synthetic methodologies or preparing libraries of compounds for biological screening. nih.gov

Table 2: Research Applications of this compound

| Research Area | Objective | Key Findings / Rationale |

|---|---|---|

| Mechanistic Chemistry | To study the kinetics and mechanisms of ester hydrolysis and aminolysis. jcsp.org.pkpsu.edu | The 4-nitrophenyl group allows for easy spectrophotometric monitoring of reaction kinetics. emerginginvestigators.org |

| Enzyme Kinetics | To serve as a substrate for assaying esterase and protease activity. cymitquimica.comnih.gov | Provides a quantitative measure of enzyme activity by tracking the release of 4-nitrophenol. csic.es |

| Synthetic Chemistry | To act as an activated glycine unit for synthesizing peptides and other molecules. nih.gov | The activated ester facilitates efficient amide bond formation under mild conditions. rsc.org |

Structure

3D Structure

Propriétés

IUPAC Name |

(4-nitrophenyl) 2-aminoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c9-5-8(11)14-7-3-1-6(2-4-7)10(12)13/h1-4H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGONNPXPJQKSGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90170120 | |

| Record name | 4-Nitrophenyl glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17639-39-3 | |

| Record name | 4-Nitrophenyl glycinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017639393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Nitrophenyl 2 Aminoacetate and Its Analogues

Classical Esterification Routes

Traditional chemical synthesis provides foundational methods for the formation of 4-nitrophenyl esters. These routes often involve direct acid catalysis or, more commonly, the use of coupling reagents to facilitate the esterification between a carboxylic acid and an alcohol.

Acid-Catalyzed Esterification Approaches

Acid-catalyzed esterification, famously known as Fischer-Speier esterification, represents a fundamental approach to forming esters from a carboxylic acid and an alcohol. In the context of 4-Nitrophenyl 2-aminoacetate, this would theoretically involve the reaction of a protected glycine (B1666218) derivative with 4-nitrophenol (B140041) in the presence of a strong acid catalyst. The synthesis of related compounds, such as ethyl 2-((5-fluoro-2-nitrophenyl)amino)acetate, can be achieved through the esterification of the corresponding carboxylic acid with an alcohol using a strong acid catalyst.

Coupling Reagent-Mediated Syntheses

To circumvent the harsh conditions of acid-catalyzed esterification, a variety of coupling reagents have been developed to mediate the formation of ester bonds under milder conditions. These reagents work by activating the carboxylic acid group of the amino acid, making it more susceptible to nucleophilic attack by the hydroxyl group of 4-nitrophenol.

One of the most common classes of coupling reagents is carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC). DCC facilitates the reaction between a protected amino acid and 4-nitrophenol. However, a well-known issue with DCC coupling for ester synthesis is the potential for the intermediate O-acylisourea to rearrange into a stable N-acylurea byproduct, which can complicate purification and lower the yield. nih.gov

A more efficient and widely used method involves the use of chloroformates. Specifically, 4-nitrophenyl chloroformate is a highly effective reagent for activating alcohols and other nucleophiles. thieme-connect.comresearchgate.net It can be used in a one-pot reaction to synthesize various p-nitrophenyl esters from the corresponding carboxylic acids in high yields. nih.gov The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) (DCM) in the presence of a base such as triethylamine (B128534) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This approach is advantageous as it is generally high-yielding and the reaction proceeds under mild conditions. nih.gov Active esters, including p-nitrophenyl esters, are also valuable in peptide synthesis for anchoring amino acids to polymeric supports. nih.gov

| Coupling Reagent | Substrates | Key Conditions | Notable Outcomes/References |

|---|---|---|---|

| DCC (N,N'-dicyclohexylcarbodiimide) | Pyridinecarboxylic acids, 4-nitrophenol | CH₂Cl₂ solvent | Can be hampered by rearrangement to N-acylureas, complicating purification. nih.gov |

| 4-Nitrophenyl chloroformate | Carboxylic acids, 4-nitrophenol | Anhydrous DCM, triethylamine, DMAP catalyst | Facile, one-pot reaction providing p-nitrophenol esters in ≥98% purity and yield. nih.gov |

| SOCl₂/Triethylamine | Pyridinecarboxylic acids, 4-nitrophenol | Two-step: 1) Acid chloride formation with SOCl₂, 2) Reaction with phenol (B47542) and base. | Developed to avoid issues with DCC coupling; yields around 54%. nih.gov |

Enzymatic Synthesis Strategies

Enzymatic methods have emerged as powerful alternatives to classical chemical synthesis, offering high selectivity, mild reaction conditions, and enhanced sustainability. researchgate.netmdpi.com Lipases are particularly prominent in the synthesis of esters.

Lipase-Catalyzed Esterification for 4-Nitrophenyl Esters

Lipases (E.C. 3.1.1.3) are hydrolases that can catalyze the formation of ester bonds in non-aqueous or low-water environments. researchgate.netnih.gov This capability has been extensively exploited for the synthesis of various esters, including 4-nitrophenyl esters. The process can be either a direct esterification between a carboxylic acid and 4-nitrophenol or a transesterification, where an existing ester (e.g., a methyl or ethyl ester) is reacted with 4-nitrophenol. nih.gov

The choice of lipase (B570770) and solvent is crucial for reaction efficiency. nih.gov Studies have shown that the activity of lipases, such as those from Thermomyces lanuginosus or Candida antarctica, is highly dependent on the substrate and the reaction medium. dergipark.org.tr For instance, the catalytic activity of one lipase was found to be highest with a substrate of medium chain length (p-nitrophenyl octanoate) compared to shorter or longer chain esters. dergipark.org.tr The use of organic solvents is common, as it shifts the reaction equilibrium towards synthesis rather than hydrolysis. researchgate.netnih.gov

| Enzyme | Reaction Type | Substrates | Key Findings |

|---|---|---|---|

| Lipase (various formulations) | Transesterification | Fatty acid methyl esters, 4-nitrophenol | A microtiter plate assay was developed to quickly screen for the best enzyme-solvent combination for pNP ester synthesis. nih.gov |

| Wild Lipase | Hydrolysis (assay) | Various pNP-esters (acetate, butyrate, octanoate, etc.) | Enzyme activity was significantly affected by substrate chain length, with pNP-octanoate showing the highest activity. dergipark.org.tr |

| Aspergillus oryzae protease (AOP) | Esterification | N-Cbz-L-amino acids, secondary alcohols | Demonstrated the ability of proteases to catalyze esterification of protected amino acids, achieving high yields (up to 71%). researchgate.net |

Biocatalytic Approaches for Enhanced Efficiency and Selectivity

Beyond the general use of enzymes, modern biocatalysis focuses on strategies to enhance reaction efficiency and achieve high levels of selectivity, particularly enantioselectivity, which is critical for biologically active molecules. mdpi.com One of the primary advantages of biocatalysts is their ability to operate under mild conditions, which minimizes the formation of byproducts and simplifies purification. mdpi.com

For the synthesis of amino acid esters, enzymes offer the significant benefit of stereoselectivity, allowing for the production of a specific enantiomer without the need for complex chiral auxiliaries or resolution steps. Enzymes like proteases and lipases can catalyze the esterification of N-protected amino acids with high conversion rates. researchgate.net

To improve the practical application of biocatalysts, techniques such as enzyme immobilization are frequently employed. mdpi.com Immobilizing an enzyme on a solid support can enhance its stability, allow for its easy recovery and reuse, and make it suitable for continuous flow processes. researchgate.net Furthermore, the field of protein engineering allows for the modification of enzymes to improve their activity towards non-natural substrates, enhance their stability in organic solvents, or alter their selectivity to meet specific synthetic needs. semanticscholar.org These advancements are paving the way for highly efficient and selective biocatalytic routes to complex molecules like this compound and its chiral analogues. acsgcipr.org

Advanced Synthetic Techniques

In addition to classical and enzymatic routes, several advanced synthetic techniques offer improvements in terms of reaction speed, efficiency, and environmental impact. These modern methods are increasingly being applied to the synthesis of fine chemicals and pharmaceutical intermediates.

One such technique is microwave-assisted synthesis . Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, by efficiently heating the reaction mixture. A one-pot, two-step reaction under microwave conditions has been developed for the synthesis of 4-nitrophenyl carbamate (B1207046) derivatives from N-Fmoc-protected α-amino acids, highlighting the speed and efficiency of this method. nih.gov

Flow chemistry , where reactants are continuously pumped through a reactor, offers several advantages over traditional batch processing. It allows for precise control over reaction parameters like temperature and pressure, improves safety, and can be easily scaled up. This methodology is well-suited for optimizing reaction yields and is being adopted for industrial-scale synthesis.

Another emerging technique is mechanochemistry , which involves conducting reactions in the solid state using mechanical force (e.g., in a ball mill). This approach can significantly reduce or even eliminate the need for bulk solvents, making it an inherently greener process. Mechanochemistry has been successfully used for the hydrogenation of 4-nitrophenol, demonstrating its potential for clean chemical synthesis. rsc.org These advanced techniques represent the cutting edge of synthetic methodology, offering powerful tools for the efficient and sustainable production of this compound and its analogues.

Microwave-Assisted Synthesis of Derivatives

Microwave-assisted synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. semanticscholar.org This technology is particularly advantageous in the synthesis of heterocyclic derivatives and other complex molecules where the 4-nitrophenyl moiety is a key structural component.

Research has demonstrated the successful application of microwave irradiation in the synthesis of various derivatives. For instance, the Biginelli condensation, a one-pot reaction for generating dihydropyrimidinones, has been efficiently carried out using microwaves to produce compounds like 2-amino-6-(4-nitrophenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carbonitrile. nih.gov In this method, a mixture of an aldehyde, a β-ketoester, and urea (B33335) or a urea derivative is irradiated to rapidly form the desired heterocyclic product. nih.gov Similarly, 1,3,4-oxadiazole-bearing tetrahydropyrimidine (B8763341) derivatives incorporating a 4-nitrophenyl group have been synthesized via microwave-assisted Biginelli condensation, highlighting the method's versatility. semanticscholar.org The synthesis of 4-nitrophenyl 2-azidoethylcarbamate derivatives from N-Fmoc-protected α-amino acids has also been expedited using microwave assistance, showcasing its utility in creating activated building blocks for further synthesis. nih.gov

Table 1: Examples of Microwave-Assisted Synthesis of 4-Nitrophenyl Derivatives

| Product | Reactants | Synthesis Method | Key Findings | Reference |

|---|---|---|---|---|

| 2-amino-6-(4-nitrophenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carbonitrile | 4-Nitrobenzaldehyde, Ethyl cyanoacetate, Guanidine nitrate | Microwave irradiation (600W, 5 min) | Rapid reaction, good yield of the dihydropyrimidinone derivative. nih.gov | nih.gov |

| N-(substituted phenyl)-1,3,6-trimethyl-4-(4-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | 1,3,4-oxadiazole based aldehyde, Substituted acetoacetanilide, N,N'-dimethyl urea | Microwave-assisted Biginelli condensation | Less time-consuming and higher yields compared to conventional heating. semanticscholar.org | semanticscholar.org |

| 5,10,15,20-tetrakis(4-nitrophenyl)porphyrin (TNPP) | Pyrrole, 4-Nitrobenzaldehyde | In situ microwave method | Efficient synthesis of the porphyrin and its zinc complex. pnu.ac.ir | pnu.ac.ir |

One-Pot Multicomponent Reaction Sequences

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. frontiersin.org This approach is prized for its operational simplicity, reduction of intermediate isolation steps, and inherent atom and step economy, aligning well with the principles of green chemistry. frontiersin.orgrsc.org

The synthesis of complex molecules containing the 4-nitrophenyl group has been a fertile ground for the application of MCRs. For example, novel tetrazolo[1,5-a]pyrimidine (B1219648) derivatives, including 5-(1H-Indol-3-yl)-7-(4-nitrophenyl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile, have been synthesized through a three-component reaction of an aldehyde, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole. mdpi.com The optimization of such reactions often involves screening different solvents and catalysts to achieve the best yields. mdpi.com Another application is the synthesis of diversely substituted 2-aminopyrroles via MCRs, which can then serve as building blocks for natural products. nih.gov The development of MCRs for creating libraries of novel compounds, such as 2-alkyl-substituted 4-aminoimidazo[1,2-a] nih.govpnu.ac.irtriazines, further underscores the power of this methodology. scispace.com

Table 2: One-Pot Multicomponent Reaction (MCR) Examples

| Product Class | Reactants | Key Features | Reference |

|---|---|---|---|

| Tetrazolo[1,5-a]pyrimidine-6-carbonitriles | Aldehydes (e.g., 4-nitrobenzaldehyde), 1H-tetrazole-5-amine, 3-cyanoacetyl indole | Three-component reaction, optimized with different solvents and bases. mdpi.com | mdpi.com |

| Tetrahydropyrimidines | Vanillic aldehydes, N-methylthiourea, Methyl acetoacetate | Three-component reaction catalyzed by 2-amino-1-(4-nitrophenyl)-1,3-propanediol and HCl. frontiersin.org | frontiersin.org |

| 2-Aminopyrroles | Aldehydes, N-sulfonamido-acetophenones, Activated methylene (B1212753) compounds | Formation of tetra- and penta-substituted 2-aminopyrroles. nih.gov | nih.gov |

Parallel Synthesis for Chemical Library Generation

Parallel synthesis is a high-throughput technique used to create large numbers of distinct but structurally related compounds simultaneously. ijpsr.com This method is a cornerstone of combinatorial chemistry and is instrumental in drug discovery and lead optimization by rapidly generating focused compound libraries. uniroma1.itchimia.ch

Table 3: Parallel Synthesis for Library Generation

| Library Type | Core Structure/Building Block | Synthetic Approach | Purpose | Reference |

|---|---|---|---|---|

| Urea compound library (30 members) | 4-Nitrophenyl 2-azidoethylcarbamate derivatives | Parallel solution-phase synthesis | Generation of a diverse set of urea-containing compounds for screening. nih.gov | nih.gov |

| Insecticidal triazines (180 members) | 1,2,4-Triazine scaffold | Multigeneration parallel synthesis in solution | Lead validation and optimization in crop protection research. chimia.ch | chimia.ch |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. indianchemicalsociety.comresearchgate.net This paradigm shift towards sustainability is increasingly influencing the synthesis of fine chemicals and pharmaceuticals, including this compound and its analogues. Key areas of focus include the selection of environmentally benign solvents, maximization of atom economy, and the use of sustainable catalytic systems. ijsetpub.com

Solvent Selection and Minimization

Solvents are a major contributor to the environmental impact of chemical processes, often accounting for a significant portion of the waste generated in pharmaceutical manufacturing. ubc.ca Green chemistry emphasizes the selection of safer, more sustainable solvents and the minimization of their use. Solvent selection guides, developed by pharmaceutical companies and researchers, rank solvents based on safety, health, environmental, and industrial constraints. ubc.cawhiterose.ac.uk

Solvents are typically categorized as "recommended," "usable," "substitution advisable," or "banned." ubc.ca For example, solvents like water, ethanol (B145695), and 2-propanol are often recommended, while halogenated solvents like dichloromethane (DCM) and chloroform (B151607) are flagged for substitution due to their potential carcinogenicity and environmental impact. whiterose.ac.uk Amide solvents such as DMF and NMP, while effective, are often targeted for replacement due to reproductive toxicity concerns. whiterose.ac.uk The ideal green solvent is non-toxic, biodegradable, derived from renewable resources, and easily recycled. ubc.ca The push is towards using biomass-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and dihydrolevoglucosenone (Cyrene) as alternatives to conventional dipolar aprotic solvents. whiterose.ac.uk

Table 4: Green Solvent Selection Guide (Illustrative)

| Category | Example Solvents | Rationale | Reference |

|---|---|---|---|

| Recommended | Water, Ethanol, Isopropanol, Acetone | Low toxicity, favorable environmental profile, readily available. | ubc.ca |

| Usable (Substitution Advisable) | Acetonitrile, Toluene, Methylcyclohexane | Some health or environmental concerns, substitution is encouraged. | ubc.cawhiterose.ac.uk |

| Banned/Restricted | Benzene (B151609), Dichloromethane (DCM), Chloroform, DMF, NMP | High toxicity (e.g., carcinogenic, reprotoxic), significant environmental hazards. | ubc.cawhiterose.ac.uk |

Atom Economy and Waste Reduction in Preparative Chemistry

Atom economy, a concept introduced by Barry Trost, is a fundamental metric in green chemistry that measures the efficiency of a chemical reaction in converting reactant atoms into the desired product. jocpr.comwordpress.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. A higher atom economy signifies a more efficient reaction with less waste generation. jocpr.com

Synthetic routes with high atom economy, such as addition reactions (e.g., Diels-Alder) and rearrangement reactions, are inherently greener as they maximize the incorporation of starting materials into the final product. jocpr.com In contrast, substitution and elimination reactions often have poor atom economy due to the formation of stoichiometric byproducts that must be managed as waste. rsc.org The synthesis of bulk chemicals like ibuprofen (B1674241) has been revolutionized by developing new routes with significantly improved atom economy (from 40% to 77%), drastically reducing the environmental burden. rsc.org Applying this principle to the synthesis of this compound and its derivatives involves choosing reaction types and reagents that minimize byproduct formation. monash.edu

Table 5: Atom Economy in Different Reaction Types

| Reaction Type | General Equation | Atom Economy | Example | Reference |

|---|---|---|---|---|

| Addition | A + B → C | 100% | Diels-Alder Reaction | jocpr.com |

| Rearrangement | A → B | 100% | Benzilic Acid Rearrangement | jocpr.com |

| Catalytic Hydrogenation | A + H₂ (catalyst) → AH₂ | 100% | Hydrogenation of an unsaturated compound | jocpr.com |

| Substitution | A-B + C → A-C + B | < 100% | Williamson Ether Synthesis | rsc.org |

| Elimination | A-B-C-D → A=B + C=D | < 100% | Dehydrohalogenation | rsc.org |

Sustainable Catalytic Systems for Chemical Transformations

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, while reducing waste and energy consumption. ijsetpub.com Sustainable catalytic systems focus on using catalysts that are non-toxic, recyclable, and derived from abundant resources.

Recent advances include the use of biocatalysts (enzymes), which operate under mild conditions with high selectivity, and heterogeneous catalysts that can be easily separated from the reaction mixture and reused. ijsetpub.com For instance, the catalytic hydrogenation of a nitroarene group, such as the one in 4-nitrophenyl derivatives, can be achieved with high chemoselectivity using stabilized palladium nanoparticle catalysts in flow chemistry systems, offering a greener and safer process. rsc.org Natural base catalysts, derived from waste materials like snail shells, have been successfully employed for the synthesis of heterocyclic compounds in water at ambient temperatures, showcasing a cost-effective and environmentally benign approach. oiccpress.com Furthermore, photoredox catalysis represents a sustainable strategy that uses light to drive chemical reactions, offering alternative pathways for transformations.

Table 6: Examples of Sustainable Catalytic Systems

| Catalytic System | Description | Application Example | Key Advantages | Reference |

|---|---|---|---|---|

| Heterogeneous Catalysis | Stabilized Pd nanoparticles on an organic-silica support. | Selective hydrogenation of N-4-nitrophenyl nicotinamide. | Catalyst reusability, enhanced safety, suitable for flow chemistry. rsc.org | rsc.org |

| Biocatalysis | Use of enzymes or whole microbial cells. | Synthesis of 4-hydroxybenzoic acid from p-cresol (B1678582) using methylhydroxylase. | High selectivity, mild reaction conditions (ambient temp, neutral pH), renewable. indianchemicalsociety.comijsetpub.com | indianchemicalsociety.comijsetpub.com |

| Natural Base Catalysis | Catalyst derived from waste snail shells (predominantly CaO). | Synthesis of functionalized 2-amino-4H-chromenes. | Economical, environmentally benign, uses waste material, reaction in water. oiccpress.com | oiccpress.com |

| Photoredox Catalysis | Use of light to initiate catalytic cycles. | Allyl diethoxy sulfonyl (4-nitrophenyl) synthesis (example of a sustainable approach). | Uses light as a renewable energy source, enables unique transformations. | |

Reactivity and Mechanistic Investigations of 4 Nitrophenyl 2 Aminoacetate

Hydrolysis Kinetics and Mechanism

The hydrolysis of esters, particularly those with activated leaving groups like 4-nitrophenyl esters, serves as a valuable model for understanding nucleophilic acyl substitution reactions. The following sections delve into the specifics of these reactions.

Alkaline Hydrolysis Studies of 4-Nitrophenyl Esters

The alkaline hydrolysis of 4-nitrophenyl esters, such as 4-nitrophenyl acetate (B1210297), has been a subject of detailed kinetic studies. The reaction typically proceeds through a stepwise mechanism involving a tetrahedral intermediate. The rate of this reaction is significantly influenced by the reaction medium. For instance, the second-order rate constant for the alkaline hydrolysis of p-nitrophenyl acetate increases dramatically as the solvent changes from water to aqueous mixtures of dimethyl sulfoxide (B87167) (DMSO). scholaris.ca This suggests that the transition state is more stabilized in the mixed solvent system compared to the ground state reactants.

The mechanism of hydrolysis is also dependent on the pH of the solution. Studies on the hydrolysis of 4-nitrophenyl β-D-glucopyranoside have revealed different mechanisms operating in acidic, neutral, and basic conditions. chemrxiv.org In the basic region, both bimolecular hydrolysis and neighboring group participation have been observed. chemrxiv.org

Influence of Solvent Systems on Reaction Rates and Pathways

Solvent properties play a crucial role in determining the rates and even the mechanisms of chemical reactions. In the case of the alkaline hydrolysis of 4-nitrophenyl esters, moving from a protic solvent like water to a dipolar aprotic solvent like DMSO leads to a significant rate enhancement. scholaris.ca This is attributed to the destabilization of the hydroxide (B78521) ion (the nucleophile) in the ground state and the stabilization of the transition state in DMSO-water mixtures. scholaris.ca

The effect of the solvent is not always straightforward and can be a combination of opposing factors. For example, in the reaction of 4-nitrophenyl acetate with imidazole, the second-order rate constants are about ten times higher in water than in ethanol (B145695). researchgate.net This is explained by better solvation of the initial state and less solvation of the excited state in the alcohol medium. researchgate.net The entropy of activation in water is also more negative, indicating a more structured excited state in water. researchgate.net

The alpha-effect, which describes the enhanced nucleophilicity of an atom due to an adjacent atom with lone pair electrons, is also sensitive to the solvent system. wikipedia.org The magnitude of the alpha-effect can increase, decrease, or even show a maximum as the composition of a solvent mixture is varied. wikipedia.org

Role of the 4-Nitrophenoxide Leaving Group in Ester Reactivity

The 4-nitrophenoxide anion is an effective leaving group due to the electron-withdrawing nature of the nitro group, which stabilizes the negative charge. The pKa of its conjugate acid, 4-nitrophenol (B140041), is approximately 7.15, making 4-nitrophenoxide a relatively weak base and thus a good leaving group. mdpi.comemerginginvestigators.org This property is crucial for the rapid decomposition of the tetrahedral intermediate formed during nucleophilic attack on the ester's carbonyl carbon. mdpi.com

The stability of the 4-nitrophenoxide leaving group facilitates reactions under mild conditions. emerginginvestigators.org For instance, the hydrolysis of p-nitrophenyl trifluoroacetate (B77799) proceeds with the rate-limiting formation of a tetrahedral intermediate, which then rapidly expels the 4-nitrophenoxide. mdpi.com The release of the yellow-colored 4-nitrophenolate (B89219) ion under basic conditions provides a convenient spectroscopic handle to monitor the progress of the reaction. emerginginvestigators.org

Brønsted-Type Relationships and Alpha-Effect in Nucleophilic Acyl Substitution

Brønsted-type relationships correlate the rate of a reaction with the basicity of the nucleophile or the acidity of the leaving group's conjugate acid. These linear free-energy relationships are valuable tools for elucidating reaction mechanisms. For the aminolysis of certain 4-nitrophenyl carbonates, the Brønsted plot (log k_N vs. amine pKa) can be linear or biphasic. nih.govnih.gov A linear plot with a high β_N value (e.g., ~0.8-0.9) is often indicative of a stepwise mechanism where the breakdown of the tetrahedral intermediate is rate-limiting. nih.govnih.gov A biphasic plot, on the other hand, suggests a change in the rate-determining step from intermediate breakdown to its formation as the basicity of the amine increases. nih.govnih.gov

The alpha-effect is a phenomenon where a nucleophile with a lone pair of electrons on an atom adjacent (alpha) to the nucleophilic center exhibits enhanced reactivity that deviates from the expected Brønsted correlation. wikipedia.org This effect was first observed in the reaction of p-nitrophenyl acetate with a series of nucleophiles. wikipedia.org Nucleophiles like hydrazine (B178648) and hydroxylamine (B1172632) react much faster than their basicity would predict. wikipedia.org The origin of the alpha-effect is still a topic of debate, with proposed explanations including ground state destabilization, transition state stabilization, and solvent effects. wikipedia.org The magnitude of the alpha-effect can be influenced by the solvent, sometimes showing a bell-shaped profile in mixed solvent systems. scholaris.ca

Aminolysis Reactions for Amide and Peptide Bond Formation

The aminolysis of activated esters, such as 4-nitrophenyl 2-aminoacetate, is a fundamental reaction in the synthesis of amides and peptides. Understanding the kinetics and thermodynamics of this process is crucial for optimizing peptide coupling strategies.

Kinetic and Thermodynamic Aspects of Amide Bond Formation

The formation of an amide bond through the aminolysis of an ester is a thermodynamically favorable process. Kinetically, the reaction of 4-nitrophenyl esters with amines has been extensively studied to understand the mechanism of nucleophilic acyl substitution.

The reactions of various 4-nitrophenyl carbonates with secondary alicyclic amines and quinuclidines in aqueous or aqueous ethanol solutions have been shown to proceed through a stepwise mechanism involving a zwitterionic tetrahedral intermediate. nih.govnih.gov The rate-determining step of this process can vary depending on the basicity of the amine nucleophile. For more basic amines, the formation of the tetrahedral intermediate is often rate-limiting, while for less basic amines, the breakdown of this intermediate to products becomes the slower step. nih.govnih.gov This is evidenced by biphasic Brønsted plots. nih.govnih.gov

Reactivity with Various Amine Nucleophiles

The reaction of 4-nitrophenyl esters with amine nucleophiles, known as aminolysis, has been a subject of kinetic and mechanistic studies. The reactivity of this compound with various amines is influenced by the nature of the amine, its basicity, and steric factors.

Kinetic studies on the aminolysis of similar 4-nitrophenyl esters, such as 4-nitrophenyl acetate and 4-nitrophenyl carbonate, provide insights into the reaction mechanism. pleiades.onlinenih.govrsc.orgpsu.edu For instance, the aminolysis of 4-nitrophenyl phenyl carbonate with a series of alicyclic secondary amines in an aqueous dimethyl sulfoxide (DMSO) solution follows a stepwise mechanism involving a zwitterionic tetrahedral intermediate. rsc.org The rate of this reaction is significantly influenced by the basicity of the amine, as shown by Brønsted-type plots. nih.govrsc.org

In the case of aminolysis of methyl 4-nitrophenyl thionocarbonate, the reaction with most secondary alicyclic amines shows a nonlinear dependence on the amine concentration, suggesting a multi-step process where the breakdown of the tetrahedral intermediate is rate-determining. nih.gov However, with a more basic amine like piperidine, the reaction becomes first-order in amine concentration, indicating that the initial nucleophilic attack is the rate-limiting step. nih.gov These findings suggest that the reactivity of this compound with different amine nucleophiles will also vary, with more basic and less sterically hindered amines generally exhibiting faster reaction rates. The reaction mechanism can shift from a rate-determining breakdown of the tetrahedral intermediate to a rate-determining formation of this intermediate as the amine's basicity increases. nih.gov

Nitro Group Transformations

Reduction of the Nitro Group to an Amine

The reduction of the nitro group in nitrophenyl compounds to an amino group is a fundamental transformation in organic synthesis. unimi.it For substrates like this compound, this reduction can be achieved using various methods, with catalytic hydrogenation being a common and efficient approach. commonorganicchemistry.com

Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel is effective for reducing both aromatic and aliphatic nitro groups to amines. commonorganicchemistry.com The choice of catalyst can be crucial when other reducible functional groups are present. For instance, Raney nickel is often preferred over Pd/C to avoid dehalogenation in substrates containing aromatic halides. commonorganicchemistry.com

Other reducing agents have also been employed for this transformation. Zinc (Zn) in an acidic medium like acetic acid provides a mild method for nitro group reduction in the presence of other reducible functionalities. commonorganicchemistry.com A combination of sodium borohydride (B1222165) (NaBH₄) and iron(II) chloride (FeCl₂) has been shown to selectively reduce the nitro group in ester-substituted nitroarenes with high yields. thieme-connect.comresearchgate.netd-nb.info This method is practical and has been applied to the synthesis of key pharmaceutical intermediates. thieme-connect.comresearchgate.netd-nb.info

The general mechanism for the reduction of nitroarenes to anilines is believed to proceed through a series of intermediates, including nitroso and hydroxylamine species. unimi.it

Selective Transformations of the Nitro Moiety in Complex Structures

In molecules containing multiple functional groups, the selective transformation of the nitro group is a significant challenge. unimi.it For compounds like this compound, it is often desirable to reduce the nitro group without affecting the ester linkage.

Several methods have been developed to achieve chemoselective reduction of the nitro group. The NaBH₄-FeCl₂ system mentioned earlier has demonstrated high chemoselectivity, providing the corresponding aromatic amines in excellent yields while leaving the ester group intact. thieme-connect.comresearchgate.netd-nb.info This protocol has been successfully applied to a range of ester-substituted nitroarenes. researchgate.net

Another approach involves the use of borane (B79455) in tetrahydrofuran (B95107) (BH₃-THF), which has been reported to chemoselectively reduce aromatic nitro compounds, particularly ortho-nitrophenol derivatives, without the need for transition metal catalysts. jrfglobal.com The presence of a nearby hydroxyl group can facilitate this reduction. jrfglobal.com Furthermore, catalytic systems like copper nanoparticles with ammonium (B1175870) formate (B1220265) have also shown high chemoselectivity for the reduction of aromatic nitro compounds in the presence of other reducible groups such as esters, halogens, and nitriles. acs.org

Enzymatic reductions also offer a high degree of selectivity. For example, 3-nitrophenol (B1666305) nitroreductase can chemoselectively reduce aromatic nitro groups to hydroxylamino groups. nih.gov While this doesn't directly yield the amine, the hydroxylamine can be a useful intermediate for further transformations.

Ester Linkage Transformations Beyond Hydrolysis

Transesterification Reactions

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. masterorganicchemistry.com In the case of this compound, the 4-nitrophenoxy group can be replaced by a different alkoxy group. This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com

Under basic conditions, the reaction typically proceeds via a nucleophilic addition-elimination mechanism, where an alkoxide ion attacks the carbonyl carbon of the ester. masterorganicchemistry.com The use of the alcohol corresponding to the desired ester as the solvent can drive the equilibrium towards the product. masterorganicchemistry.com

Acid-catalyzed transesterification involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by an alcohol. masterorganicchemistry.com

The 4-nitrophenyl group is a good leaving group, which facilitates these reactions. nih.govnih.gov Studies on the transesterification of p-nitrophenyl esters have been conducted using various catalysts, including designed peptides. For instance, a designed helix-loop-helix dimer has been shown to catalyze the transesterification of mono-p-nitrophenyl fumarate. acs.org

Carbamate (B1207046) and Urea (B33335) Formation Reactions from Aminoacetate Derivatives

The amino group of 2-aminoacetate derivatives can participate in reactions to form carbamates and ureas. Carbamates are compounds with the general structure R₂NC(O)OR'. wikipedia.org They can be synthesized through various methods, including the reaction of an amine with a chloroformate or by a three-component coupling of an amine, carbon dioxide, and a halide. organic-chemistry.org

For instance, the amino group of a 2-aminoacetate derivative can react with a chloroformate, such as 4-nitrophenyl chloroformate, in the presence of a base to form a carbamate. commonorganicchemistry.com This reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the chloroformate.

Ureas, with the general structure (R₂N)₂CO, can be formed from the reaction of an amine with an isocyanate or by the reaction of an amine with a carbamate derivative. nih.govresearchgate.net For example, a 4-nitrophenyl carbamate derivative, which can be formed from the corresponding aminoacetate, can serve as an activated building block for the synthesis of ureas. nih.gov The reaction of this activated carbamate with another amine would lead to the formation of a urea derivative.

Computational Chemistry in Elucidating Reaction Mechanisms

Computational chemistry has emerged as a powerful tool for providing detailed insights into reaction mechanisms that are often difficult to probe through experimental means alone. In the study of this compound and related esters, computational methods are instrumental in mapping potential energy surfaces, characterizing transition states, and understanding the electronic factors that govern reactivity. These theoretical investigations offer a molecular-level picture of reaction pathways, complementing and guiding experimental work.

Density Functional Theory (DFT) Studies of Reaction Pathways

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules and to model reaction pathways. researchgate.net For reactions involving 4-nitrophenyl esters, such as hydrolysis, DFT calculations can elucidate the step-by-step mechanism, including the formation of intermediates and the energies of transition states. mdpi.com

A typical DFT study of the hydrolysis of a 4-nitrophenyl ester would involve modeling the reaction in the presence of one or more water molecules to simulate the aqueous environment. mdpi.com The calculations would map out the potential energy surface for the reaction, identifying the lowest energy pathway. For instance, in the hydrolysis of p-nitrophenyl trifluoroacetate, a related compound, DFT studies have shown that a network of water molecules can act as a catalyst. mdpi.com These studies reveal a two-step addition-cleavage mechanism, where the initial rate-limiting step is the addition of a water molecule to the carbonyl carbon to form a tetrahedral intermediate. mdpi.com This is followed by the rapid departure of the 4-nitrophenoxide leaving group. mdpi.com

The choice of the functional and basis set is crucial for the accuracy of DFT calculations. For example, the B3LYP-D3 functional with a 6-311++G(d,p) basis set has been shown to provide reliable results for modeling the hydrolysis of similar esters. mdpi.com Such calculations can provide the enthalpy of reaction and the energy barriers for each step, which are critical for understanding the reaction kinetics.

Mechanistic insights for cyclocondensation reactions have also been rationalized using quantum chemical calculations with DFT. acs.org These studies can explain the selectivity observed in reactions by comparing the energy barriers of different possible pathways. acs.org The presence of explicit solvent molecules, like water, in the calculations has been shown to be important as they can facilitate reactions by lowering the energy barrier. acs.org

Table 1: Representative Energy Barriers for a-Nitrophenyl Ester Hydrolysis from DFT Calculations

| Reaction Step | Description | Calculated Energy Barrier (kcal/mol) |

| Step 1 | Formation of the tetrahedral intermediate | 15 - 25 |

| Step 2 | Dissociation of the tetrahedral intermediate | 5 - 10 |

Note: The values in this table are illustrative and represent a typical range found in DFT studies of p-nitrophenyl ester hydrolysis. The exact values would vary depending on the specific substrate, level of theory, and solvent model used.

Orbital Interaction Analysis for Mechanistic Insights

Orbital interaction analysis provides a deeper understanding of the electronic factors that drive a chemical reaction. This analysis often focuses on the interactions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the reacting species. imist.ma The energy gap between the HOMO and LUMO can indicate the reactivity of a molecule. imist.ma

In the context of this compound, the electrophilic nature of the carbonyl carbon is enhanced by the electron-withdrawing nitro group on the phenyl ring. cymitquimica.com An orbital analysis would show a significant contribution of the carbonyl carbon's p-orbital to the LUMO of the ester. This low-lying LUMO makes the carbonyl carbon susceptible to nucleophilic attack.

The Natural Bond Orbital (NBO) method is a powerful tool for analyzing orbital interactions. chemrxiv.org NBO analysis can provide information about charge distribution, hybridization, and donor-acceptor interactions within a molecule. For example, in the transition state for the hydrolysis of a 4-nitrophenyl ester, NBO analysis would reveal the formation of a new bond between the nucleophile's oxygen and the carbonyl carbon, as well as the weakening of the C-O bond of the ester linkage.

Furthermore, methods like the Natural Fragment Bond Orbital (NFBO) analysis can be employed to examine inter-fragment covalent interactions, providing a clear picture of the bonding between different parts of a molecule as the reaction progresses. chemrxiv.org The Principal Interacting Orbital (PIO) method can also be used to identify the key orbitals involved in the inter-fragment covalent interactions. chemrxiv.org

The analysis of orbital interactions can also be used to understand the stability of intermediates and transition states. The orbital interaction energy, which can be decomposed into contributions from different orbital symmetries, provides direct information about the bond order and the strength of the interactions. sonar.ch

Table 2: Key Orbital Interactions in the Hydrolysis of a 4-Nitrophenyl Ester

| Interacting Orbitals | Description | Consequence |

| Nucleophile HOMO - Ester LUMO | The primary interaction driving the reaction. | Formation of the new bond between the nucleophile and the carbonyl carbon. |

| Ester n(O) - Ester σ*(C-OAr) | Interaction between the lone pair on the carbonyl oxygen and the antibonding orbital of the ester linkage. | Weakening of the bond to the leaving group. |

Note: This table provides a simplified overview of the key orbital interactions. A detailed analysis would involve a more comprehensive examination of the molecular orbitals.

Applications of 4 Nitrophenyl 2 Aminoacetate in Advanced Organic Synthesis

Reagents in Peptide Synthesis

The formation of the amide bond between amino acids is the fundamental reaction in peptide synthesis. The direct condensation of a free carboxylic acid and a free amine is thermodynamically unfavorable and requires activation of the carboxyl group to proceed efficiently. 4-Nitrophenyl esters, often referred to as "active esters," represent one of the earliest and most reliable methods for achieving this activation. peptide2.com

4-Nitrophenyl 2-aminoacetate is an example of an activated amino acid derivative where the carboxyl group of glycine (B1666218) is converted into a 4-nitrophenyl ester. This transformation significantly enhances the reactivity of the carboxyl group towards nucleophilic attack by the amino group of another amino acid or peptide. researchgate.net The 4-nitrophenoxide ion is a stable, good leaving group, which facilitates the formation of the tetrahedral intermediate and its subsequent collapse to the desired peptide bond. nih.gov

The coupling process involves the reaction of the N-protected amino component with the 4-nitrophenyl ester of the C-terminal amino acid. The use of such activated esters allows the reaction to proceed under mild conditions, which is crucial for minimizing side reactions and preventing racemization, a significant challenge in peptide synthesis. peptide.com While initially developed for solution-phase synthesis, the utility of p-nitrophenyl activated esters has been well-documented. peptide2.com

| Feature | Description | Relevance to 4-Nitrophenyl Esters |

| Activation Method | Pre-formed activated ester | The 4-nitrophenyl ester is an isolable, stable solid that can be prepared in advance of the coupling step. researchgate.net |

| Reactivity | Moderate to high | Sufficiently reactive to couple with amino acids but mild enough to avoid many side reactions. researchgate.net |

| Byproduct | 4-Nitrophenol (B140041) | A weakly acidic and often colored byproduct that can be easily removed during workup or washing steps. |

| Racemization | Low risk | The conditions used for coupling with 4-nitrophenyl esters are generally mild, which helps to preserve the stereochemical integrity of the amino acids. peptide.com |

Solid-Phase Peptide Synthesis (SPPS), pioneered by R.B. Merrifield, revolutionized the synthesis of peptides by anchoring the growing peptide chain to an insoluble polymer resin. This approach simplifies the entire process by allowing for the use of excess reagents to drive reactions to completion, with purification at each step reduced to simple filtration and washing of the resin. bachem.com

4-Nitrophenyl activated esters, including derivatives of this compound, are compatible with SPPS protocols. nih.gov In a typical Fmoc/tBu-based SPPS cycle, the N-terminal Fmoc protecting group of the resin-bound peptide is removed. luxembourg-bio.com The next N-Fmoc-protected amino acid, activated as a 4-nitrophenyl ester, is then introduced in a suitable solvent like N,N-dimethylformamide (DMF). The activated ester reacts with the newly liberated N-terminal amine of the peptide on the solid support, extending the chain. Any excess activated ester and the 4-nitrophenol byproduct are subsequently washed away before the next deprotection step. This cycle of deprotection, washing, coupling, and washing is repeated until the desired peptide sequence is assembled. bachem.com

The synthesis of the activated ester itself is a critical preliminary step. To be used in a controlled, stepwise peptide synthesis, the amino group of the amino acid to be activated must first be protected with a suitable temporary protecting group, such as benzyloxycarbonyl (Z) or fluorenylmethyloxycarbonyl (Fmoc). publish.csiro.au

The general procedure for preparing an N-protected amino acid 4-nitrophenyl ester involves a condensation reaction between the N-protected amino acid and 4-nitrophenol. This reaction is typically mediated by a coupling agent, such as a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC). The DCC activates the carboxylic acid, allowing it to be attacked by the hydroxyl group of 4-nitrophenol, forming the ester and N,N'-dicyclohexylurea as a byproduct. peptide2.com Alternatively, mixed carbonic anhydride methods can be employed for their preparation. publish.csiro.au These N-protected activated esters are often stable, crystalline solids that can be purified and stored before use in peptide synthesis. nih.govpublish.csiro.au

Building Blocks for Complex Molecular Architectures

Beyond its role in linear peptide synthesis, the inherent reactivity of this compound makes it a valuable starting material, or building block, for constructing more complex and diverse molecular structures. cam.ac.ukcancerquest.orgbasicknowledge101.comkhanacademy.org Its simple bifunctional nature—a reactive ester at one end and a (potentially protected) amine at the other—allows for its incorporation into a variety of molecular scaffolds.

The urea (B33335) functional group is a key structural motif in many biologically active compounds and approved drugs. nih.gov The synthesis of ureas often involves the reaction of an amine with an isocyanate or an equivalent carbamoylating agent. nih.govhilarispublisher.com Derivatives of this compound can be used to generate urea-containing molecules. For instance, the corresponding amino acid can be converted into a 4-nitrophenyl carbamate (B1207046) by reaction with 4-nitrophenyl chloroformate. google.com This activated carbamate can then react with a primary or secondary amine to furnish an unsymmetrical urea, releasing 4-nitrophenol as a byproduct. bioorganic-chemistry.com This strategy provides a versatile and often safer alternative to the direct use of isocyanates. nih.govorganic-chemistry.org By employing this building block in a combinatorial fashion with a diverse set of amines, large libraries of urea-containing compounds can be rapidly synthesized.

| Starting Material | Reagent | Intermediate | Product |

| Amine (R-NH₂) | 4-Nitrophenyl chloroformate | 4-Nitrophenyl carbamate | Unsymmetrical Urea (R-NH-CO-NH-R') |

| Carboxylic Acid | Sodium Azide (via Curtius Rearrangement) | Isocyanate | Symmetrical or Unsymmetrical Urea |

| Amine | N,N'-Carbonyldiimidazole (CDI) | Acyl-imidazole | Symmetrical or Unsymmetrical Urea |

Combinatorial chemistry aims to synthesize large numbers of compounds in parallel to screen for biological activity, accelerating the drug discovery process. iu.edu The principles of SPPS, such as the use of a solid support and repetitive reaction cycles, are often adapted for the creation of small molecule libraries.

Derivatives of this compound are well-suited for such applications. By anchoring a derivative to a resin, its activated ester can be used to react with a library of amines to create a diverse set of amides. Subsequently, if the initial amino group of the glycine moiety was protected, it can be deprotected and reacted with a library of carboxylic acids or other electrophiles. This approach allows for diversification at two or more points on the molecule, rapidly generating a large library of distinct compounds built around a central amino acid core. These libraries can then be screened in high-throughput assays to identify new lead compounds for drug development. nih.gov

Precursors for Heterocyclic Systems

The structural framework of this compound, combining an activated ester with an amino acid moiety, provides a versatile platform for the synthesis of complex heterocyclic systems. While direct examples utilizing this compound are specific, the broader class of nitrophenyl-containing amino compounds serves as established precursors for various heterocycles, particularly those of medicinal interest such as quinazolinones. Quinazolinone derivatives are known to possess a wide range of biological activities, including anticancer and anti-inflammatory properties. nih.govekb.eg

The synthesis of these systems often involves the reaction of an amino-containing fragment with a suitable cyclizing agent. For instance, the synthesis of quinazolinone-peptido-nitrophenyl derivatives has been demonstrated as a strategy for developing potential inhibitors for viral proteases. nih.gov In such syntheses, the amino group can participate in cyclization reactions, while the nitrophenyl group can act as a key pharmacophoric element or be modified in subsequent steps. The general strategy involves leveraging the reactivity of both the amino group and the aromatic ring to construct the heterocyclic core. Glycine and its derivatives are also recognized as valuable catalysts and building blocks in one-pot multicomponent reactions for synthesizing a diverse array of bioactive heterocycles. bohrium.com This highlights the potential of the glycine portion of this compound to serve as a foundational element in constructing complex molecular architectures.

Development of Enzyme Substrates and Mechanistic Probes

Applications in Lipase (B570770) and Esterase Assays

4-Nitrophenyl esters are widely employed as chromogenic substrates for the colorimetric assay of lipase and esterase activity. The principle of these assays is based on the enzymatic hydrolysis of the ester bond, which releases 4-nitrophenol (pNP). thieme-connect.com In an aqueous solution, particularly under neutral to alkaline conditions, 4-nitrophenol is converted to the 4-nitrophenolate (B89219) anion, which exhibits a distinct yellow color and can be quantified spectrophotometrically by measuring its absorbance, typically around 405 nm. thieme-connect.comnih.gov

This method provides a convenient and continuous way to monitor enzyme kinetics. Researchers have utilized a range of 4-nitrophenyl esters with varying fatty acid chain lengths to characterize the substrate specificity of different lipases and esterases. The rate of 4-nitrophenol release is directly proportional to the enzymatic activity, allowing for the determination of key kinetic parameters such as Vmax (maximum reaction velocity) and Km (Michaelis constant). nih.gov

Studies have shown that the enzymatic activity is highly dependent on the lipophilicity and chain length of the substrate. For example, one study investigated the activity of a wild-type lipase on five different 4-nitrophenyl esters and found the highest activity with the eight-carbon chain p-nitrophenyl-octanoate. thieme-connect.comnih.gov This demonstrates the utility of these substrates in probing the active site preferences of hydrolytic enzymes.

| Substrate | Acyl Chain Length | Vmax (U/mg protein) |

|---|---|---|

| p-Nitrophenyl acetate (B1210297) (pNP-acetate) | C2 | 0.42 |

| p-Nitrophenyl butyrate (pNP-butyrate) | C4 | 0.95 |

| p-Nitrophenyl octanoate (pNP-octanoate) | C8 | 1.1 |

| p-Nitrophenyl dodecanoate (pNP-dodecanoate) | C12 | 0.78 |

| p-Nitrophenyl palmitate (pNP-palmitate) | C16 | 0.18 |

Use in Glycosyltransferase-Catalyzed Reactions

In the field of glycobiology, activated nitrophenyl glycosides, such as 2-chloro-4-nitrophenyl glycosides, have been instrumental in studying glycosyltransferase (GT) catalyzed reactions. Glycosyltransferases are enzymes that catalyze the formation of glycosidic bonds, a fundamental process in the synthesis of carbohydrates and glycoconjugates. Many GT-catalyzed reactions are reversible, which allows for the use of artificial glycosyl donors to synthesize valuable sugar nucleotides (NDP-sugars).

The 4-nitrophenyl group serves as an excellent leaving group, facilitating the transfer of the sugar moiety. A high-throughput colorimetric screen based on the release of 2-chloro-4-nitrophenol has been developed to engineer and optimize glycosyltransferases for combinatorial NDP-sugar synthesis. This approach has enabled the rapid evolution of GT catalysts with improved efficiency and broadened substrate scope, capable of producing dozens of distinct NDP-sugars. Furthermore, bis-(p-nitrophenyl)phosphate has been identified as a general competitive inhibitor for glycosyltransferases that use sugar nucleotides as donors, making it a useful tool for studying the membrane topology and active site accessibility of these enzymes. nih.gov

Design of Mechanistic Probes for Protein Phosphatases and Other Enzymes

The 4-nitrophenyl moiety is a cornerstone in the design of probes for another critical class of enzymes: protein phosphatases. Protein phosphatases (PPs) are enzymes that remove phosphate groups from proteins, counteracting the activity of protein kinases. The most widely used small-molecule substrate for assaying PP activity is p-nitrophenylphosphate (pNPP). rsc.org

The mechanism of detection is analogous to that of lipase and esterase assays. The enzymatic hydrolysis of pNPP by a phosphatase yields inorganic phosphate and p-nitrophenol. rsc.org The resulting p-nitrophenol can be converted to the colored p-nitrophenolate under alkaline conditions, allowing for a straightforward colorimetric measurement of enzyme activity. rsc.org This simple and robust assay has been widely adopted for high-throughput screening (HTS) campaigns to identify novel inhibitors and substrates of protein phosphatases. The generic nature of pNPP makes it applicable to a broad range of phosphatases, facilitating the study of their catalytic mechanisms and the discovery of new therapeutic agents targeting their activity. rsc.orgresearchgate.net

Contributions to Medicinal Chemistry and Biological Target Identification

Scaffold for Inhibitor Design and Optimization

The this compound structure and its derivatives serve as a valuable scaffold in medicinal chemistry for the design and optimization of enzyme inhibitors and other bioactive molecules. The 4-nitrophenyl (PNP) ester is an "activated ester," a feature that has been exploited since the 1950s for efficient peptide bond formation. thieme-connect.com This reactivity makes it a superior synthon for conjugating molecules of interest to biomolecules.

Recent studies have highlighted the advantages of PNP esters in the context of radiolabelling for applications like positron emission tomography (PET). A comparative study showed that PNP esters are more stable and provide better acylation yields than the commonly used 2,3,5,6-tetrafluorophenyl (TFP) esters under direct radiofluorination conditions. nih.gov This stability and favorable kinetic profile make them highly suitable for preparing radiolabeled probes for biological target identification. nih.gov

Furthermore, the nitrophenyl group itself can be a key component of a pharmacophore. For example, quinazolinone-peptido-nitrophenyl derivatives have been designed as potential inhibitors of the SARS-CoV-2 main protease, where the nitrophenyl group is positioned to form key interactions within the enzyme's active site. nih.gov Similarly, novel series of 4-nitrophenylpiperazine derivatives have been synthesized and identified as potent tyrosinase inhibitors, demonstrating the utility of this moiety in generating new lead structures for drug discovery. rsc.org The combination of an amino acid backbone with an activated ester and a functionalizable aromatic ring provides a versatile platform for creating libraries of compounds for screening against various biological targets.

Synthesis of Biologically Active Derivatives

The activated ester functionality of this compound makes it an effective acylating agent, particularly in the synthesis of peptides and other amide-containing bioactive molecules. The p-nitrophenyl group acts as a good leaving group, facilitating the formation of amide bonds under relatively mild conditions. This property is particularly advantageous when working with sensitive substrates or when trying to avoid racemization of chiral centers.

One of the primary applications of p-nitrophenyl esters of amino acids, including this compound, is in peptide synthesis . These activated esters can react with the free amino group of another amino acid or peptide to form a new peptide bond. This method, known as the active ester method, is a cornerstone of both solution-phase and solid-phase peptide synthesis. The reactivity of the p-nitrophenyl ester allows for efficient coupling, leading to the construction of peptide chains with defined sequences. These synthetic peptides can have a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.

For instance, the synthesis of various dipeptides and tripeptides has been achieved using in situ formation of p-nitrophenyl esters of N-protected amino acids, which then react with unprotected amino acids in aqueous solutions. This approach simplifies the synthetic process by eliminating the need for classical peptide-coupling reagents.

Beyond standard peptide synthesis, nitrophenyl-containing compounds are precursors in the synthesis of various heterocyclic compounds with potential therapeutic applications. While direct synthesis from this compound is not extensively documented in readily available literature, the broader class of nitroaromatic compounds is utilized in the creation of molecules with significant biological activity. For example, various nitrated compounds have been synthesized and tested for their growth inhibitory activity against human cancer cell lines, with some exhibiting high antiproliferative activity. mdpi.com The mechanism of action for some of these compounds is believed to be related to their alkylating properties. unich.it

Furthermore, the amino group of this compound can be a handle for further derivatization to create more complex bioactive molecules. For example, it can be a precursor for the synthesis of novel pyrimidine derivatives, a class of compounds known for a wide range of pharmacological activities, including antiviral and antibacterial effects. nih.gov

Table 1: Examples of Biologically Active Molecules Synthesized Using Nitrophenyl Precursors

| Class of Compound | Precursor Type | Biological Activity |

| Peptides | p-Nitrophenyl amino acid esters | Antimicrobial, Antiviral, Anticancer |

| Nitroaromatic Compounds | Various nitrated precursors | Anticancer |

| Pyrimidine Derivatives | Nitro-substituted precursors | Antiviral, Antibacterial |

Photolabeling Applications Utilizing Nitrophenyl Derivatives

The nitrophenyl group, a key feature of this compound, is a well-established photophore used in the design of photoaffinity labeling probes. nih.gov Photoaffinity labeling is a powerful technique used to identify and characterize the binding sites of ligands within biological macromolecules such as proteins and nucleic acids. nih.gov

A photoaffinity probe typically consists of three components: a recognition element that binds to the target molecule, a photoreactive group, and a reporter tag for detection. The nitrophenyl group can serve as the core of the photoreactive moiety. Upon irradiation with light of a specific wavelength (typically long-wave UV light for nitrophenyl azides), the otherwise stable nitrophenyl group is converted into a highly reactive intermediate, such as a nitrene. thermofisher.com This reactive species can then form a covalent bond with nearby amino acid residues at the binding site of the target protein.

This compound can be envisioned as a building block for constructing such photoaffinity probes. The amino group provides a point of attachment for a linker connected to a specific ligand (the recognition element), while the nitrophenyl group serves as the photoreactive component. For example, 4-nitrophenyl ethers have been proposed as high-yield photoreagents for protein crosslinking and affinity labeling. nih.gov These reagents are unreactive in the dark but react quantitatively with amines upon irradiation. nih.gov

Historically, the 4-azido-2-nitrophenyl group was one of the first photoreactive reagents used to label proteins to study antibody interactions. nih.gov While this is a related but different molecule, it highlights the utility of the nitrophenyl scaffold in this application. The general principle involves the light-induced generation of a reactive species that forms a stable covalent bond, thus "labeling" the interacting partner.

The development of heterobifunctional crosslinking reagents often incorporates a photoreactive group like a nitrophenyl azide on one end and a different reactive group (e.g., an NHS ester) on the other. thermofisher.com These reagents are instrumental in studying protein-protein interactions.

Table 2: Key Features of Nitrophenyl Groups in Photolabeling

| Feature | Description |

| Photoreactivity | Can be activated by UV light to form highly reactive intermediates (e.g., nitrenes). thermofisher.com |

| Stability | Generally stable in the absence of light, allowing for controlled initiation of the labeling reaction. nih.gov |

| Versatility | Can be incorporated into various molecular scaffolds to create specific photoaffinity probes. |

| Application | Used for identifying ligand binding sites and studying protein-protein interactions. nih.gov |

Derivatives and Analogues of 4 Nitrophenyl 2 Aminoacetate

Structurally Modified Aminoacetate Moieties

Alterations to the 2-aminoacetate portion of the molecule introduce functional diversity, enabling the exploration of structure-activity relationships and the construction of more complex molecular architectures.

N-Substituted Aminoacetate Derivatives

The primary amino group of 4-nitrophenyl 2-aminoacetate is a prime site for substitution, leading to a wide range of N-substituted derivatives. A common modification involves the introduction of protecting groups, which are essential in peptide synthesis to prevent unwanted side reactions. For instance, the synthesis of N-benzyloxycarbonyl glycine (B1666218) p-nitrophenyl ester is a well-established procedure, yielding a product crucial for the controlled formation of peptide bonds.

Another significant class of N-substituted derivatives is N-acyl-glycine 4-nitrophenyl esters. The synthesis of these compounds often involves the reaction of an N-acyl-glycine with 4-nitrophenol (B140041) in the presence of a coupling agent. These derivatives are valuable intermediates in chemical synthesis. The process for synthesizing N-acetylglycine, a precursor for some of these derivatives, can be achieved by reacting paraformaldehyde with acetamide and carbon monoxide in the presence of a cobalt-containing catalyst google.com.

| Derivative Name | N-Substituent | Common Application |

| N-Benzyloxycarbonyl glycine p-nitrophenyl ester | Benzyloxycarbonyl (Z) | Peptide synthesis |

| N-tert-Butoxycarbonyl glycine p-nitrophenyl ester | tert-Butoxycarbonyl (Boc) | Peptide synthesis |

| N-Acetylglycine 4-nitrophenyl ester | Acetyl | Chemical synthesis intermediate |

α-Amino Acid Analogue Activated Esters

Replacing the glycine backbone with other α-amino acids results in a broad family of activated esters with varying side chains (R groups). These analogues are fundamental building blocks in both solid-phase and solution-phase peptide synthesis. The 4-nitrophenyl ester activates the carboxyl group of the amino acid, facilitating its coupling with the amino group of another amino acid.

The synthesis of these activated esters typically involves the reaction of an N-protected α-amino acid with 4-nitrophenol. A variety of protecting groups, such as Boc (tert-butyloxycarbonyl) and Z (benzyloxycarbonyl), are employed to protect the α-amino group during the activation step. For example, Nα-Boc-L-tryptophan 4-nitrophenyl ester is a commercially available reagent used to incorporate tryptophan residues into peptide chains chemimpex.com. Similarly, N-α-Z-L-lysine 4-nitrophenyl ester hydrochloride is used for the incorporation of lysine biosynth.com. The reactivity of these esters allows for the sequential addition of amino acids to build a desired peptide sequence.

| α-Amino Acid | N-Protecting Group | Resulting Activated Ester |

| Tryptophan | Boc | Nα-Boc-L-tryptophan 4-nitrophenyl ester chemimpex.com |

| Lysine | Z | N-α-Z-L-lysine 4-nitrophenyl ester hydrochloride biosynth.com |

| Glycine | Z | N-benzyloxycarbonyl glycine p-nitrophenyl ester prepchem.com |

Modifications on the 4-Nitrophenyl Moiety

The 4-nitrophenyl group serves as an effective leaving group, activating the acetate (B1210297) for nucleophilic attack. Modifications to this aromatic ring can modulate this activating ability and introduce new functionalities.

Substituted Nitrophenyl Analogs (e.g., Azido, Formyl, Chloro)

The introduction of substituents other than the nitro group onto the phenyl ring of the ester can fine-tune its reactivity or introduce new chemical handles. For example, chloro-substituted analogues, such as 4-nitrophenyl chloroacetate, have been synthesized and are used in various chemical transformations lookchem.com. The presence of the chloro group can influence the electrophilicity of the carbonyl carbon.